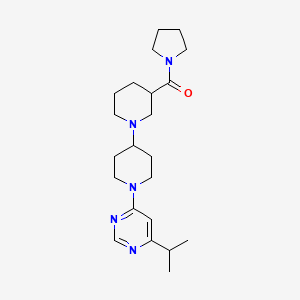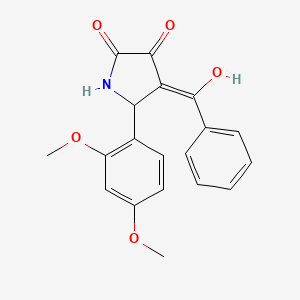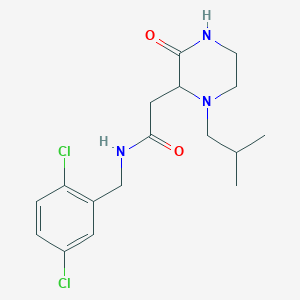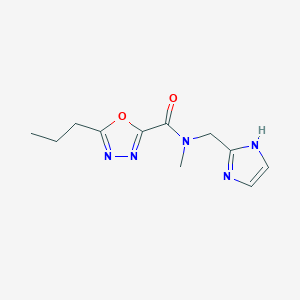![molecular formula C15H13ClN4O2S B5379614 4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CTB or CTB-S. CTB is a sulfonamide derivative that contains a triazole ring, which has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of CTB is not fully understood, but it is believed to be mediated through the inhibition of certain enzymes and receptors. CTB has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. CTB has also been shown to bind to and inhibit the activity of certain kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been shown to have anti-inflammatory and anti-oxidant effects, which may be mediated through the inhibition of certain enzymes and pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTB in lab experiments is its high purity and stability. CTB is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CTB. One area of interest is in the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the exploration of the mechanism of action of CTB and the identification of its molecular targets. Additionally, the synthesis of CTB derivatives with improved properties and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, CTB is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of CTB involves a multistep process, and the compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. CTB has several advantages and limitations for lab experiments, and future directions for research include the development of CTB-based drugs and the exploration of its mechanism of action.
Synthesemethoden
CTB can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline in the presence of a base. The resulting product is purified using column chromatography to obtain CTB in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CTB has been shown to have potential applications in various fields of scientific research. One of the primary areas of interest is in cancer research, where CTB has been shown to inhibit the growth of cancer cells in vitro. CTB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20-10-17-18-15(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(16)6-8-14/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRSYLLORHFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-hydroxy-4-azepanyl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide hydrochloride](/img/structure/B5379547.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)

![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)